Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C14H25NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-hydroxy-7-azaspiro[45]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groupsThe compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h11,16H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKDVHQZHDWBTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141184 | |
Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-67-9 | |
Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263281-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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